molecular formula C8H7BrN2 B1292549 6-Bromo-4-methyl-1H-indazole CAS No. 885520-98-9

6-Bromo-4-methyl-1H-indazole

Cat. No. B1292549
M. Wt: 211.06 g/mol
InChI Key: OIVUHPTVQVCONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the indazole core structure is characteristic of this compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, which yields 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. This reaction does not exhibit regioselectivity and produces an equimolar amount of regioisomers. Further reactions with bromine can lead to the formation of mono- and dibromo derivatives of these compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, a closely related compound, has been elucidated using single-crystal X-ray diffraction. The crystal structure is monoclinic with two molecules per unit cell. The dimensions of the unit cell and the angles between the axes have been precisely determined, providing detailed insights into the molecular conformation and arrangement within the crystal lattice .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including N-arylation and conversion to diethylamide. For instance, 5-bromoindazole-3-carboxylic acid methylester can be arylated with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . These reactions are crucial for the functionalization of the indazole core and the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. Elemental analysis and X-ray diffraction studies provide additional data on the composition and crystal structure of these compounds. For example, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which are important for understanding the stability and reactivity of the compound .

Scientific Research Applications

Synthesis of Indazoles

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Bromo-4-methyl-1H-indazole is used in the synthesis of indazoles, which are heterocyclic compounds with a wide variety of medicinal applications . The strategies for the synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
  • Methods of Application : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes : This method has been used to synthesize a wide variety of 1H- and 2H-indazoles in good to excellent yields .

Anticancer, Antiangiogenic, and Antioxidant Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
  • Methods of Application : The synthesis involves the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in 1,2-dichloroethane, followed by the addition of sodium carbonate and copper (II) acetate .
  • Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of liver cancer cells when compared with the standard methotrexate . These compounds were also found to inhibit proangiogenic cytokines associated with tumor development . Some compounds showed significant antioxidant activities .

Antihypertensive Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indazole-containing heterocyclic compounds, such as 6-Bromo-4-methyl-1H-indazole, have a wide variety of medicinal applications, including as antihypertensive agents .
  • Methods of Application : The specific methods of application in this context would depend on the specific antihypertensive agent being synthesized and its intended use .

Antidepressant Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indazole-containing compounds are also used in the synthesis of antidepressant agents .
  • Methods of Application : The specific methods of application would depend on the specific antidepressant being synthesized and its intended use .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indazole-containing compounds are used in the synthesis of anti-inflammatory agents .
  • Methods of Application : The specific methods of application would depend on the specific anti-inflammatory agent being synthesized and its intended use .

Antibacterial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indazole-containing compounds are used in the synthesis of antibacterial agents .
  • Methods of Application : The specific methods of application would depend on the specific antibacterial agent being synthesized and its intended use .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

properties

IUPAC Name

6-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUHPTVQVCONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646468
Record name 6-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1H-indazole

CAS RN

885520-98-9
Record name 6-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-METHYL-1H-INDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.